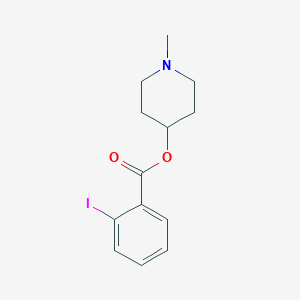

1-Methylpiperidin-4-yl 2-iodobenzoate

Description

Chemical Identity and Nomenclature

The compound’s chemical identity is defined by its IUPAC name: (1-methylpiperidin-4-yl) 2-iodobenzoate . Its molecular formula is C₁₃H₁₆INO₂ , with a molecular weight of 345.18 g/mol . Key identifiers include:

The piperidine ring adopts a chair conformation, while the 2-iodobenzoate group introduces steric and electronic effects critical for biological activity. The iodine atom at the ortho position of the benzoate enhances polarizability, influencing receptor binding kinetics .

Historical Context in Medicinal Chemistry

Piperidine derivatives have been explored since the mid-20th century for their neuropharmacological potential. Early work focused on anticholinergic agents like propiverine hydrochloride , a urinary incontinence drug whose metabolites share structural similarities with 1-methylpiperidin-4-yl 2-iodobenzoate . The iodobenzoate moiety gained prominence in the 2000s with the development of radiopharmaceuticals for imaging cholinesterase activity in Alzheimer’s disease (AD). For example, N-methylpiperidin-4-yl 4-[¹²³I]iodobenzoate was used in single-photon emission computed tomography (SPECT) to visualize butyrylcholinesterase (BChE) distribution in transgenic AD mouse models .

Synthetic routes to this compound typically involve:

Role in Cholinesterase-Targeted Research

Cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—are key targets in neurodegenerative disease research. This compound exhibits dual relevance:

Structural Basis for Cholinesterase Interaction

Diagnostic Applications

In AD models, radiolabeled analogs like ¹²³I-1-methylpiperidin-4-yl 2-iodobenzoate show higher retention in brain regions with amyloid-beta plaques, correlating with BChE upregulation . Comparative SPECT studies in 5XFAD mice revealed 25–40% greater cortical signal intensity versus wild-type controls, underscoring its diagnostic potential .

Kinetics and Selectivity

While exact kinetic parameters (e.g., Kₘ, Vₘₐₓ) for this compound remain under investigation, related esters exhibit:

| Compound | Enzyme | Kₘ (μM) | Selectivity Ratio (BChE/AChE) |

|---|---|---|---|

| N-Methylpiperidin-4-yl 4-iodobenzoate | BChE | 0.212 ± 0.010 | 74.5 |

| 1-Methylpiperidin-4-yl thioesters | AChE | 19.0 ± 22.0 | 0.095 |

These data suggest iodobenzoate derivatives preferentially target BChE, making them valuable for probing AD-associated neuroinflammation .

Properties

Molecular Formula |

C13H16INO2 |

|---|---|

Molecular Weight |

345.18 g/mol |

IUPAC Name |

(1-methylpiperidin-4-yl) 2-iodobenzoate |

InChI |

InChI=1S/C13H16INO2/c1-15-8-6-10(7-9-15)17-13(16)11-4-2-3-5-12(11)14/h2-5,10H,6-9H2,1H3 |

InChI Key |

PELWOVKMTQUDPE-UHFFFAOYSA-N |

SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |

Canonical SMILES |

CN1CCC(CC1)OC(=O)C2=CC=CC=C2I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Iodo vs. 4-Iodobenzoate Derivatives

A critical distinction arises from the position of the iodine substituent on the benzoate ring. For example:

- However, the 4-iodo derivative showed higher specificity as a butyrylcholinesterase ligand in neurological studies .

- In contrast, 2-iodobenzoate derivatives (e.g., methyl 2-iodobenzoate in ) are utilized in polymer synthesis due to their reactivity in Suzuki-Miyaura cross-coupling reactions, highlighting the role of iodine position in directing synthetic applications .

Heterocyclic Amine Substitutions

Variations in the amine component significantly alter biological activity:

- Morpholino-substituted analogs (e.g., compound 13 in ) demonstrated marginally higher BMK1 inhibitory activity compared to 1-methylpiperidin-4-yl derivatives, suggesting that bulkier or more polar amine groups enhance target engagement in kinase inhibition .

- Pyrrolidinyl analogs (e.g., (S)- and (R)-1-methylpyrrolidin-3-yl 4-iodobenzoate in ) exhibited reduced cholinesterase binding affinity compared to piperidinyl derivatives, emphasizing the importance of ring size and conformational flexibility .

Functional Group Modifications

- Methoxy vs. Iodo Substitutions : Replacement of the 2-iodo group with methoxy (compound 11 in ) or ethoxy (compound 18) groups preserved BMK1 inhibitory activity, while methyl substitution (compound 17) caused a sharp decline, indicating iodine’s electronic effects are critical for activity .

- Nitro vs. Iodo Substituents : 2-Nitrobenzoate derivatives (e.g., 2-nitrobenzoic acid in ) failed to induce bioreporter activity, unlike structurally distinct iodobenzoates, underscoring the role of iodine in specific biological recognition .

Data Tables

Table 2. Structural Modifications and Activity Trends

| Modification | Activity Impact (vs. 2-iodobenzoate) | Rationale |

|---|---|---|

| Iodo → Methoxy (2-position) | No significant change | Similar steric bulk, altered electronics |

| Iodo → Methyl (2-position) | >50% activity loss | Reduced electron-withdrawing capacity |

| Piperidinyl → Pyrrolidinyl | Reduced binding affinity | Smaller ring, restricted conformation |

| 2-Iodo → 4-Iodo | Enhanced enzyme specificity | Altered spatial interaction with targets |

Research Findings and Implications

- Kinase Inhibition: The 1-methylpiperidin-4-yl group in 2-iodobenzoate derivatives optimizes BMK1 inhibition by balancing lipophilicity and target binding, though morpholino analogs slightly outperform due to enhanced hydrogen bonding .

- Neurological Imaging : 4-Iodobenzoate derivatives exhibit superior cholinesterase ligand properties compared to 2-iodo isomers, likely due to better alignment with the enzyme’s active site .

Preparation Methods

Carbodiimide-Mediated Esterification

The most widely reported method involves coupling 2-iodobenzoic acid with 1-methylpiperidin-4-ol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). This approach mirrors protocols for analogous iodobenzoate esters.

Reaction Mechanism :

-

Activation of 2-iodobenzoic acid’s carboxyl group via DCC, forming an O-acylisourea intermediate.

-

Nucleophilic attack by 1-methylpiperidin-4-ol’s hydroxyl group, yielding the ester product.

-

Quenching with aqueous acid to remove dicyclohexylurea (DCU) byproducts.

Optimized Conditions :

-

Molar Ratios : 1:1.2 (acid:alcohol) with 1.5 eq. DCC and 0.1 eq. DMAP.

-

Temperature : Room temperature (20–25°C) under nitrogen atmosphere.

Yield : 67–72% after column chromatography (silica gel, ethyl acetate/hexane).

Nucleophilic Displacement Using Stannyl Precursors

For radiolabeled variants (e.g., with ^123I), a tributylstannyl precursor undergoes iododestannylation. This method, adapted from PMC studies, replaces methanol with acetonitrile to prevent ester methanolysis.

Procedure :

-

React N-methylpiperidin-4-yl 4-(tributylstannyl)benzoate with Na^123I in acetonitrile.

Key Modifications :

-

Reaction Time : Reduced from 15 to 7.5 minutes via continuous vortexing.

-

Purification : Alkaline adjustment (0.1 M NaOH) enhances HPLC resolution.

Outcome :

Reaction Optimization and Challenges

Solvent and Base Selection

| Parameter | DCC/DMAP Method | Stannyl Method |

|---|---|---|

| Solvent | Dichloromethane | Acetonitrile |

| Base | None | 0.1 M NaOH (quench) |

| Temperature | 25°C | 20°C (ambient) |

Observations :

Steric and Electronic Effects

The ortho-iodo substituent on benzoic acid introduces steric hindrance, necessitating:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adapting batch protocols to flow chemistry improves scalability:

Equipment :

-

Microreactors with Teflon tubing to minimize iodide corrosion.

-

In-line IR spectroscopy for real-time monitoring.

Hazard Mitigation

-

Iodine Handling : Closed systems with scrubbers to capture volatile HI.

-

Waste Management : Tributyltin byproducts require chelation before disposal.

Analytical Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.